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Compound of Interest

Compound Name: 2-Fluorooctane

Cat. No.: B15492615

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of the chiral enantiomers of 2-Fluorooctane, including their synthesis and analytical
separation. This information is critical for researchers in medicinal chemistry and drug
development where the stereochemistry of a molecule can significantly impact its
pharmacological activity.

Chemical Identification and Physical Properties

The stereoisomers of 2-Fluorooctane present distinct chemical identifiers and physical
properties. While the boiling point and density of the individual enantiomers are not widely
reported, they are expected to be very similar to those of the racemic mixture. A notable
distinction between the enantiomers is their optical activity, a critical parameter for their
identification and characterization.

Table 1: Chemical Identifiers and Physical Properties of 2-Fluorooctane Stereoisomers
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Racemic 2-
Property (R)-2-Fluorooctane  (S)-2-Fluorooctane
Fluorooctane

CAS Number 407-95-4[1][2] 54632-06-3[3] Not available
Molecular Formula CsHi7F CsHi7F CsHi7F

Molecular Weight 132.22 g/mol 132.22 g/mol 132.22 g/mol
Boiling Point 139 °C[4][5] Data not available Data not available
Density Data not available Data not available Data not available
Specific Optical

] 0° (by definition) Data not available Data not available
Rotation ([a]D)

Synthesis of Chiral 2-Fluorooctane

The enantiomerically enriched forms of 2-Fluorooctane can be synthesized via stereospecific
nucleophilic substitution of a chiral secondary alcohol. A common and effective method involves
the deoxyfluorination of the corresponding chiral octan-2-ol with a suitable fluorinating agent.
This reaction typically proceeds with inversion of stereochemistry.

Experimental Protocol: Synthesis of (S)-2-Fluorooctane
from (R)-(-)-Octan-2-ol

This protocol is based on established methods for the stereospecific deoxyfluorination of
secondary alcohols.

Materials:

(R)-(-)-Octan-2-ol

Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

Anhydrous dichloromethane (DCM)

Anhydrous sodium bicarbonate (NaHCOs) solution, saturated

Anhydrous magnesium sulfate (MgSQOa)
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» Standard glassware for anhydrous reactions

e Magnetic stirrer and stirring bar

e |ce bath

Procedure:

 In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, dissolve (R)-(-)-Octan-2-ol (1.0 eq) in anhydrous DCM.

e Cool the solution to -78 °C using a dry ice/acetone bath.

e Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) to the stirred solution via the
dropping funnel over a period of 30 minutes.

o After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir for an additional 12-18 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GC).

e Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated
agueous solution of NaHCOs in an ice bath.

o Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

o Combine the organic layers, wash with brine, and dry over anhydrous MgSOa.

« Filter the solution and remove the solvent under reduced pressure.

» Purify the crude product by fractional distillation to obtain (S)-2-Fluorooctane.

Expected Outcome: The reaction is expected to yield (S)-2-Fluorooctane with a high degree of
enantiomeric excess due to the SN2 mechanism causing an inversion of stereochemistry at the
chiral center.
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Synthesis of (S)-2-Fluorooctane
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Synthesis Workflow for (S)-2-Fluorooctane

Chiral Separation and Analysis
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The enantiomeric purity of 2-Fluorooctane is typically determined by chiral gas
chromatography (GC). This technique utilizes a chiral stationary phase (CSP) that interacts
differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral GC Analysis of 2-
Fluorooctane

This protocol provides a general guideline for the chiral separation of 2-Fluorooctane.
Optimization of parameters may be required depending on the specific instrument and column
used.

Instrumentation and Materials:

Gas chromatograph with a flame ionization detector (FID)

Chiral capillary column (e.g., a cyclodextrin-based column such as Chirasil-DEX CB)

Helium or hydrogen as the carrier gas

Sample of 2-Fluorooctane dissolved in a suitable solvent (e.g., hexane)

GC Conditions:

¢ Injector Temperature: 250 °C

e Detector Temperature: 250 °C

e Oven Temperature Program:

o Initial temperature: 60 °C, hold for 2 minutes

o Ramp: 5 °C/minto 120 °C

o Hold at 120 °C for 5 minutes

o Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

« Injection Volume: 1 pL
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e Split Ratio: 50:1

Procedure:

o Prepare a dilute solution of the 2-Fluorooctane sample in hexane.

o Set up the GC instrument with the specified conditions.

* Inject the sample onto the column.

e Record the chromatogram and identify the retention times of the two enantiomers.

e The enantiomeric excess (% ee) can be calculated from the peak areas of the two
enantiomers using the formula: % ee = [|Area1 - Areaz| / (Areax + Areaz)] x 100.
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Chiral GC Analysis Workflow
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Chiral GC Analysis Workflow

This technical guide provides foundational information for researchers working with chiral 2-
Fluorooctane. The provided protocols offer a starting point for synthesis and analysis, which
can be further optimized for specific laboratory conditions and research objectives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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